(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
Description
The compound (3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone (hereafter referred to as Compound A) features a pyrazoline core (4,5-dihydro-1H-pyrazole) with a furan-2-yl group at position 3, a 2-hydroxyphenyl group at position 5, and a thiophen-2-yl methanone moiety. This structure combines aromatic heterocycles (furan, thiophene) and a phenolic group, which may influence its physicochemical properties, reactivity, and biological activity.
Propriétés
IUPAC Name |
[5-(furan-2-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-15-6-2-1-5-12(15)14-11-13(16-7-3-9-23-16)19-20(14)18(22)17-8-4-10-24-17/h1-10,14,21H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNUIHLFWQYVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CS3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Comparisons
Table 1: Structural Features of Compound A and Analogous Pyrazoline Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Compound A’s furan-2-yl (electron-rich) and 2-hydroxyphenyl (polar, H-bonding) contrast with 3b’s electron-withdrawing 2-fluorophenyl, affecting solubility and reactivity .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : The 2-hydroxyphenyl group in Compound A may increase intermolecular H-bonding, leading to a higher melting point compared to 3f (53–55°C) but lower than halogenated analogs like 3b (118–120°C) .
- Solubility: The phenolic -OH in Compound A likely enhances aqueous solubility relative to non-polar derivatives (e.g., 3b) but less than methoxy-containing analogs (e.g., 3f) .
Structural Characterization
- NMR Analysis: Compound A’s furan protons are expected at δ 6.2–7.4 ppm (aromatic), while the phenolic -OH may appear as a broad singlet near δ 9–10 ppm, consistent with and .
- X-ray Crystallography : Isostructural analogs () adopt planar conformations with perpendicular substituents, suggesting similar packing for Compound A .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
